Intrinsic Activity in Human Airway Smooth Muscle Cells: Picumeterol vs. Formoterol vs. Salmeterol vs. Salbutamol
In primary human airway smooth muscle cells (HASMC), picumeterol displays markedly lower intrinsic activity than formoterol, salmeterol, and salbutamol, while maintaining high receptor binding potency. Intrinsic activity was calculated as Emax of the agonist relative to the maximal response obtained with the full agonist isoprenaline (set as 1.00) [1]. This low intrinsic activity may explain the clinical observation that picumeterol produced bronchodilation but failed to protect against methacholine-induced bronchoconstriction [2].
| Evidence Dimension | Intrinsic activity (Emax relative to isoprenaline) |
|---|---|
| Target Compound Data | 0.21 ± 0.01 (HASMC); 0.43 ± 0.06 (NHBEC); 0.20 ± 0.02 (NCI-H292) |
| Comparator Or Baseline | Formoterol: 0.93 ± 0.04 (HASMC), 0.90 ± 0.04 (NHBEC), 0.88 ± 0.03 (NCI-H292); Salmeterol: 0.25 ± 0.03 (HASMC), 0.57 ± 0.03 (NHBEC), 0.42 ± 0.05 (NCI-H292); Salbutamol: 0.36 ± 0.04 (HASMC), 0.71 ± 0.04 (NHBEC), 0.49 ± 0.06 (NCI-H292); Isoprenaline (baseline): 1.00 in all cell types |
| Quantified Difference | Picumeterol intrinsic activity is 4.4-fold lower than formoterol in HASMC (0.21 vs. 0.93); comparable to salmeterol in HASMC (0.21 vs. 0.25) but ~2-fold lower in NCI-H292 cells (0.20 vs. 0.42); 1.7-fold lower than salbutamol in HASMC (0.21 vs. 0.36) |
| Conditions | cAMP accumulation assay in primary human airway smooth muscle cells (HASMC), normal human bronchial epithelial cells (NHBEC), and NCI-H292 cells; 15 min stimulation with 0.5 mmol/L IBMX; n = 6–13 individual determinations per agonist per cell type |
Why This Matters
Procurement of picumeterol enables studies investigating the functional consequences of low intrinsic efficacy at the β2-adrenoceptor, a property that differentiates it from higher-efficacy agonists like formoterol.
- [1] Sturton RG, Trifilieff A, Nicholson AG, et al. Table 2: pEC50 and intrinsic activity values for β2-adrenoceptor agonists in HASMC, NBHEC, and NCI-H292 cells. In: Pharmacological characterization of indacaterol. PMC2795237. View Source
- [2] Weersink EJ, Postma DS, Koëter GH, Man Y, Nials AT, Coleman RA. Picumeterol: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics. Br J Clin Pharmacol. 1997 Feb;43(2):169-76. View Source
